

A Guide to the Spectroscopic Characterization of Ethyl 2-Chloro-5-iodobenzoate

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Compound of Interest

Compound Name: Ethyl 2-Chloro-5-iodobenzoate

CAS No.: 289039-54-9

Cat. No.: B1498731

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **Ethyl 2-Chloro-5-iodobenzoate** (CAS No: 289039-54-9), a valuable building block in organic synthesis. For researchers, scientists, and professionals in drug development, understanding the spectroscopic signature of this compound is crucial for reaction monitoring, quality control, and structural confirmation. While direct experimental spectra for this specific molecule are not universally published, this guide will leverage established spectroscopic principles and data from analogous compounds to provide a robust predictive analysis. This approach not only details the expected data but also explains the underlying chemical principles, offering a deeper understanding of the structure-spectrum correlation.

Molecular Structure and Key Features

Ethyl 2-Chloro-5-iodobenzoate possesses a unique substitution pattern on the benzene ring, which gives rise to a distinct spectroscopic fingerprint. The presence of an ethyl ester group, a chloro substituent, and an iodo substituent governs the electronic environment of the aromatic protons and carbons, as well as the compound's fragmentation behavior in mass spectrometry and its vibrational modes in infrared spectroscopy.

Molecular Formula: $C_9H_8ClIO_2$ [1]

Molecular Weight: 310.51 g/mol [2]

Structure:

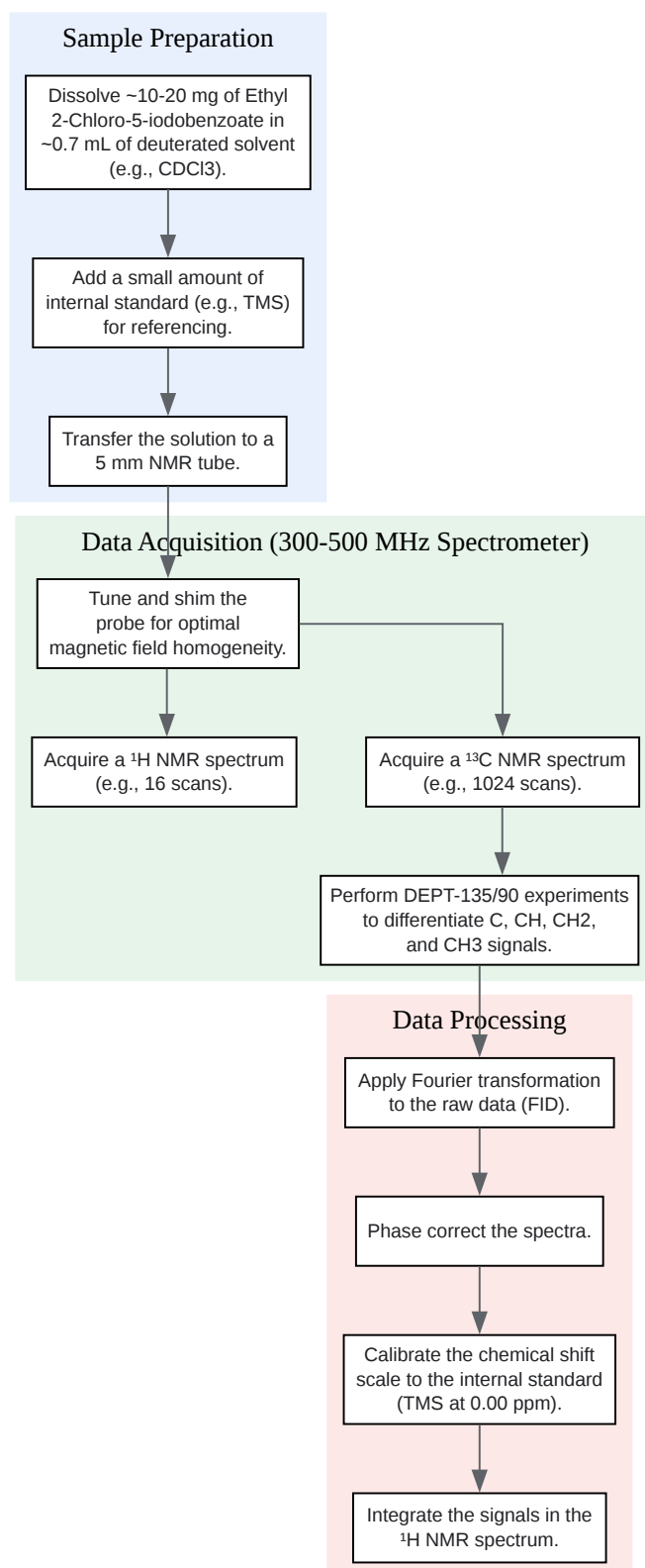
Caption: Molecular structure of **Ethyl 2-Chloro-5-iodobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. The following sections predict the 1H and ^{13}C NMR spectra of **Ethyl 2-Chloro-5-iodobenzoate** based on established chemical shift theory and data from similar structures.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is essential for reproducibility and accurate structural elucidation.



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Caption: Standard workflow for NMR data acquisition and processing.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will exhibit signals corresponding to the aromatic protons and the ethyl group protons. The chemical shifts are influenced by the electron-withdrawing effects of the carbonyl, chloro, and iodo groups.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H (position 6)	~ 7.8 - 8.0	d	~ 2.0 - 2.5	1H
Ar-H (position 4)	~ 7.6 - 7.8	dd	~ 8.5 - 9.0, ~ 2.0 - 2.5	1H
Ar-H (position 3)	~ 7.2 - 7.4	d	~ 8.5 - 9.0	1H
-OCH ₂ CH ₃	~ 4.4	q	~ 7.0 - 7.5	2H
-OCH ₂ CH ₃	~ 1.4	t	~ 7.0 - 7.5	3H

Causality Behind Predictions:

- Aromatic Protons:** The proton at position 6 is ortho to the iodine and will appear as a doublet due to coupling with the proton at position 4. The proton at position 4 will be a doublet of doublets, coupling to both the proton at position 3 and the proton at position 6. The proton at position 3, being ortho to the chlorine, will be a doublet from coupling to the proton at position 4. The exact chemical shifts are estimated based on substituent effects, with electron-withdrawing groups deshielding the protons.
- Ethyl Group:** The methylene protons (-OCH₂-) are adjacent to an oxygen atom, which deshields them, resulting in a downfield shift to around 4.4 ppm. They will appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) are further from the electronegative oxygen and will appear as a triplet around 1.4 ppm due to coupling with the two methylene protons.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ester)	~ 164 - 166
C-Cl (Aromatic)	~ 138 - 140
C-CO (Aromatic)	~ 132 - 134
CH (Aromatic)	~ 130 - 132
CH (Aromatic)	~ 128 - 130
CH (Aromatic)	~ 126 - 128
C-I (Aromatic)	~ 92 - 94
-OCH ₂ CH ₃	~ 61 - 63
-OCH ₂ CH ₃	~ 14 - 15

Causality Behind Predictions:

- **Carbonyl Carbon:** The ester carbonyl carbon is highly deshielded and appears significantly downfield.
- **Aromatic Carbons:** The carbons directly attached to the electronegative halogen atoms (Cl and I) will have their chemical shifts significantly affected. The carbon attached to chlorine will be downfield, while the carbon attached to the larger, more polarizable iodine atom will be upfield compared to an unsubstituted carbon, a phenomenon known as the "heavy atom effect".
- **Ethyl Group Carbons:** The methylene carbon (-OCH₂-), being attached to oxygen, will be in the 61-63 ppm range, while the terminal methyl carbon (-CH₃) will be upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibrational Mode	Expected Intensity
~ 3000 - 3100	C-H stretch (aromatic)	Medium
~ 2850 - 2980	C-H stretch (aliphatic)	Medium
~ 1720 - 1740	C=O stretch (ester)	Strong
~ 1550 - 1600	C=C stretch (aromatic)	Medium-Strong
~ 1200 - 1300	C-O stretch (ester)	Strong
~ 1000 - 1100	C-Cl stretch	Medium
~ 500 - 600	C-I stretch	Medium-Weak

Interpretation of Key Peaks:

- The most prominent peak in the IR spectrum will be the strong absorbance from the ester carbonyl (C=O) stretch between 1720 and 1740 cm⁻¹.^[3] This is a highly characteristic absorption for esters.
- Another strong band will be the C-O stretch of the ester group, typically found in the 1200-1300 cm⁻¹ region.^[3]
- The presence of the aromatic ring will be confirmed by C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1550-1600 cm⁻¹ region.
- The C-Cl and C-I stretches appear in the fingerprint region and can be harder to assign definitively but are expected in their respective regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrum Data

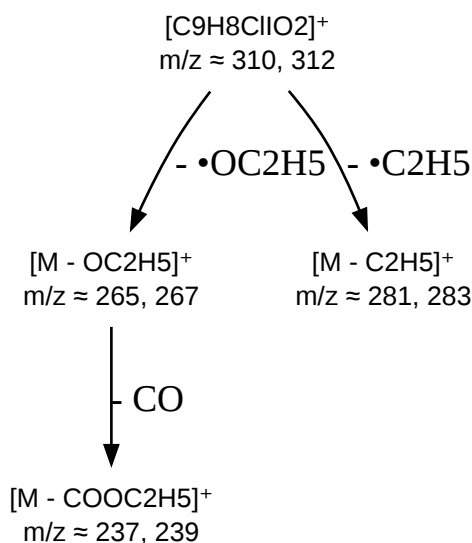
For **Ethyl 2-Chloro-5-iodobenzoate** (C₉H₈ClIO₂), the monoisotopic mass is approximately 309.92575 Da.^[1]

m/z (predicted)	Ion/Fragment	Comments
~ 310, 312	[M] ⁺ , [M+2] ⁺	The molecular ion peak and its isotope peak. The [M+2] peak will be approximately one-third the intensity of the [M] peak due to the natural abundance of the ³⁷ Cl isotope.
~ 281, 283	[M - C ₂ H ₅] ⁺	Loss of the ethyl group.
~ 265, 267	[M - OC ₂ H ₅] ⁺	Loss of the ethoxy radical, a common fragmentation for ethyl esters.
~ 237, 239	[M - COOC ₂ H ₅] ⁺	Loss of the entire ethyl ester group.
~ 138	[C ₆ H ₃ Cl] ⁺	A fragment corresponding to the chlorinated benzene ring after loss of iodine and the ester group.

Fragmentation Pathway Rationale:

The fragmentation of ethyl benzoate derivatives in an electron ionization (EI) mass spectrometer typically proceeds through several key pathways:

- Loss of the ethoxy radical (•OC₂H₅): This is a very common fragmentation pathway for ethyl esters, leading to a stable acylium ion.
- Loss of ethylene (C₂H₄) via McLafferty rearrangement: This is possible if there are gamma-hydrogens, but in this case, direct fragmentation of the ester group is more likely.
- Cleavage of the C-I and C-Cl bonds: The weaker C-I bond is likely to cleave, leading to various fragment ions.



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Caption: A simplified predicted fragmentation pathway for **Ethyl 2-Chloro-5-iodobenzoate**.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **Ethyl 2-Chloro-5-iodobenzoate**. Based on data for the closely related compound 2-Chloro-5-iodobenzoic acid, the following precautions are advised:

- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[4][5]
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[4][5]
Use in a well-ventilated area.[4]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][5]
- First Aid: In case of contact, rinse the affected area with plenty of water. If inhaled, move the person to fresh air. Seek medical attention if irritation or other symptoms persist.[4][6]

Conclusion

This guide provides a detailed, predictive analysis of the key spectroscopic data (NMR, IR, MS) for **Ethyl 2-Chloro-5-iodobenzoate**. By understanding the expected spectral features and the principles behind them, researchers can confidently identify and characterize this compound in their work. The provided protocols for data acquisition serve as a foundation for obtaining reliable and high-quality results.

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